Receptor Affinity & Selectivity
Axelopran exhibits a distinct receptor selectivity profile (μ ≈ κ > δ) that differs from other clinically studied PAMORAs [1]. While axelopran and methylnaltrexone share a similar μ ≈ κ > δ profile, axelopran demonstrates approximately 3.2-fold higher binding affinity for the μ receptor (pKd 9.7 vs. pKi 9.19) and 3.2-fold higher affinity for the κ receptor (pKd 9.9 vs. pKi 9.38) compared to methylnaltrexone [1]. In contrast, alvimopan displays a μ-selective profile (μ > κ ≈ δ) and exhibits significantly weaker κ receptor affinity (pKi 7.28), representing an approximately 420-fold lower affinity for the κ receptor compared to axelopran [1]. Functionally, axelopran acts as a neutral antagonist at all three receptor types, whereas naltrexone demonstrates partial inverse agonist activity [1].
| Evidence Dimension | Opioid receptor binding affinity (pKd / pKi) |
|---|---|
| Target Compound Data | μ: pKd 9.7; κ: pKd 9.9; δ: pKd 8.6 |
| Comparator Or Baseline | Methylnaltrexone: μ pKi 9.19, κ pKi 9.38; Alvimopan: μ pKi 9.45, κ pKi 7.28, δ pKi 7.61 |
| Quantified Difference | Axelopran vs. Methylnaltrexone: μ affinity 3.2× higher, κ affinity 3.2× higher. Axelopran vs. Alvimopan: κ affinity 420× higher |
| Conditions | Human recombinant μ and δ receptors, guinea pig κ receptor expressed in CHO-K1 cells; radioligand binding assay |
Why This Matters
This differentiated selectivity profile, with balanced μ/κ antagonism and neutral functional activity, may confer distinct GI pharmacodynamics not achievable with μ-selective or partial inverse agonist alternatives.
- [1] Tsuruda PR, Vickery RG, Long DD, Armstrong SR, Beattie DT. The in vitro pharmacological profile of TD-1211, a neutral opioid receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2013 Jun;386(6):479-91. View Source
